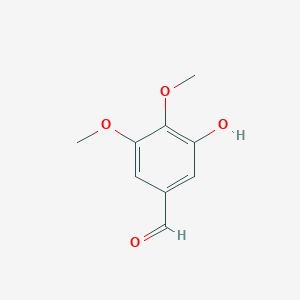

3,4-Dimethoxy-5-hydroxybenzaldehyde

説明

Contextualization within Aromatic Aldehydes and Phenolic Compounds

3,4-Dimethoxy-5-hydroxybenzaldehyde is an organic compound that holds a unique position at the intersection of two important chemical classes: aromatic aldehydes and phenolic compounds. guidechem.comcymitquimica.com Its structure is characterized by a benzene (B151609) ring substituted with an aldehyde group (-CHO), two methoxy (B1213986) groups (-OCH₃), and one hydroxyl group (-OH). guidechem.com The presence of the aldehyde group attached to the aromatic ring classifies it as an aromatic aldehyde, a group of compounds known for their characteristic reactivity and use as flavorants and synthetic precursors. Simultaneously, the hydroxyl group bonded directly to the benzene ring places it in the family of phenols, which are known for their acidic properties and diverse biological activities. This dual functionality makes it a versatile molecule in organic synthesis.

Significance of this compound in Modern Chemical Science

In contemporary chemical science, this compound is recognized as a valuable synthetic intermediate. lookchem.comchemicalbook.com Its significance stems from its utility as a building block for a range of bioactive molecules. guidechem.comchemicalbook.com It has been employed in the synthesis of aryl benzothiazole (B30560) derivatives which have shown potential as antitumor agents and for use in PET cancer imaging. chemicalbook.com Furthermore, it served as a key intermediate in the development of a series of novel hydroxybutenolide compounds that act as selective endothelin A receptor antagonists. The compound is also utilized in the fields of fragrance chemistry and the manufacturing of other fine chemicals. guidechem.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-hydroxy-4,5-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-8-4-6(5-10)3-7(11)9(8)13-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLTWXMZECWWPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183978 | |

| Record name | 3,4-Dimethoxy-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29865-90-5 | |

| Record name | 3,4-Dimethoxy-5-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029865905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxy-5-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dimethoxy-5-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations of 3,4 Dimethoxy 5 Hydroxybenzaldehyde

Established Synthetic Routes to 3,4-Dimethoxy-5-hydroxybenzaldehyde

The most common and well-documented methods for synthesizing this compound utilize vanillin (B372448) as a starting material, taking advantage of its existing aromatic structure and oxygen-containing substituents.

A prevalent strategy for the synthesis of this compound involves a multi-step process starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). A key intermediate in this pathway is 5-bromovanillin (B1210037), which is synthesized by the bromination of vanillin. erowid.org This brominated compound then undergoes a copper-catalyzed reaction with sodium methoxide (B1231860) in a solvent such as dimethylformamide (DMF) to replace the bromine atom with a methoxy (B1213986) group, yielding syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde). erowid.org Subsequent methylation of the remaining hydroxyl group would lead to 3,4,5-trimethoxybenzaldehyde (B134019), but selective reactions can be employed to obtain the desired this compound.

Another approach starting from a vanillin derivative involves the nitration of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) to produce 3,4-dimethoxy-5-nitrobenzaldehyde. chemicalbook.com This nitro-substituted compound can then potentially be converted to the target molecule through reduction of the nitro group to an amine, followed by diazotization and hydrolysis to introduce the hydroxyl group, although this specific final conversion is not as commonly cited as the bromination route.

Copper catalysis plays a crucial role in several synthetic routes to hydroxylated benzaldehydes. One such method involves the direct copper-catalyzed hydrolysis of 5-bromovanillin. In this approach, 5-bromovanillin is treated with a copper catalyst in an aqueous basic solution, leading to the substitution of the bromine atom with a hydroxyl group to form 3,4-dihydroxy-5-methoxybenzaldehyde. sciencemadness.org This dihydroxy intermediate can then be selectively methylated to yield this compound. The use of a protective atmosphere, such as nitrogen or argon, can significantly improve the yield of the hydrolysis step by preventing the oxidation of the aldehyde in the alkaline solution. sciencemadness.org

Beyond vanillin-based syntheses, alternative precursors and methodologies have been explored to produce this compound and its close derivatives.

One such alternative starts from p-cresol (B1678582) . This pathway involves the bromination of p-cresol to yield 3,5-dibromo-4-hydroxybenzaldehyde. erowid.orgerowid.org This intermediate can then undergo a copper-catalyzed methoxylation reaction to replace the bromine atoms with methoxy groups, forming syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde). erowid.orgmdma.ch From syringaldehyde, selective demethylation or other functional group manipulations could potentially lead to this compound.

Another alternative precursor is gallic acid (3,4,5-trihydroxybenzoic acid). A multi-step synthesis from gallic acid can produce 3,4,5-trimethoxybenzaldehyde. mdma.ch This process typically involves the complete methylation of the hydroxyl groups of gallic acid to form methyl 3,4,5-trimethoxybenzoate, followed by reduction of the ester to an alcohol, and subsequent oxidation to the aldehyde. mdma.ch While this route directly yields the fully methylated derivative, selective demethylation of 3,4,5-trimethoxybenzaldehyde could be a potential, albeit challenging, final step to obtain this compound.

Derivatization Strategies for this compound

The aldehyde functional group of this compound is a prime site for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. One of the most significant derivatization strategies involves the condensation reaction with hydrazine-based compounds to form hydrazones.

Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNR₃R₄ structure. They are typically formed by the reaction of an aldehyde or ketone with a hydrazine. The reaction of this compound with various substituted hydrazines or hydrazides leads to the formation of a diverse library of hydrazone derivatives. These reactions are often carried out in a suitable solvent like ethanol (B145695), sometimes with the addition of a catalytic amount of acid. utq.edu.iqnih.gov

The formation of the C=N (azomethine) bond is a key characteristic of this reaction and can be confirmed by spectroscopic methods. nih.gov These hydrazone derivatives have been the subject of considerable research interest due to their varied chemical properties and potential applications.

A specific and important class of hydrazones are the benzoyl hydrazones, which are synthesized by the reaction of an aldehyde with a benzohydrazide (B10538). In the case of this compound, it can be reacted with various substituted benzohydrazides to yield a series of N'-(3,4-dimethoxy-5-hydroxybenzylidene)benzohydrazides. nih.gov

The general procedure for this synthesis involves dissolving this compound and the desired substituted benzohydrazide in a solvent such as ethanol or acetonitrile (B52724) and refluxing the mixture for several hours. nih.govresearchgate.net The resulting benzoyl hydrazone product often precipitates from the solution upon cooling and can be purified by recrystallization. The successful synthesis is confirmed by the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in the ¹H NMR spectrum, along with characteristic shifts in the ¹³C NMR spectrum. nih.gov

The table below presents data for a series of benzoyl hydrazone derivatives synthesized from 3,5-dimethoxy-4-hydroxybenzaldehyde, a closely related isomer, which illustrates the types of derivatives that can be generated and their characteristic properties.

| Compound | Substituent on Benzohydrazide | Yield (%) | Melting Point (°C) |

| 7a | H | 95.8 | 231–232 |

| 7b | 4-CH₃ | 89.5 | 225–226 |

| 7c | 4-OCH₃ | 91.2 | 209–210 |

| 7d | 4-F | 85.4 | 235–236 |

| 7e | 4-Cl | 88.7 | 240–241 |

| 7f | 4-Br | 90.1 | 245–246 |

| 7g | 4-NO₂ | 82.3 | 260–261 |

| 7h | 3-NO₂ | 80.5 | 250–251 |

| 7i | 2-OH | 87.9 | 220–221 |

| 7j | 4-OH | 92.6 | 270–271 |

| 7k | 3,4-(OH)₂ | 86.4 | 280–281 |

| 7l | 3-CF₃ | 75.2 | 215–216 |

| 7m | 4-OCF₃ | 78.9 | 205–206 |

| Data derived from a study on derivatives of 3,5-dimethoxy-4-hydroxybenzaldehyde. nih.gov |

Wittig Reactions for Cinnamyl Alcohol Derivatives

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones. It involves the reaction of an aldehyde, such as this compound, with a phosphorus ylide (phosphorane). However, studies using trans-cinnamyl aldehyde as a substrate in Wittig reactions have shown unexpected outcomes, leading to the formation of products like (E)-1,3-diphenylprop-2-en-1-ol and cinnamyl alcohol rather than the simple olefination product. researchgate.net This suggests that the reaction mechanism with cinnamyl-type systems can be complex. researchgate.net While the Wittig reaction presents a potential route to synthesize cinnamyl derivatives from this compound, the stereochemistry and product distribution may be influenced by steric factors and reaction conditions. researchgate.net

Flavone (B191248) Synthesis utilizing this compound as a Building Block

Flavones are a class of naturally occurring compounds that can be synthesized using this compound as a key starting material. The synthesis is often a two-step process. researchgate.net The first step is a Claisen-Schmidt condensation between this compound and a substituted 2'-hydroxyacetophenone (B8834) in the presence of a base, which forms a chalcone (B49325) intermediate. researchgate.netresearchgate.net

In the second step, this chalcone undergoes oxidative cyclization to form the flavone core. researchgate.net For example, reacting 2,4-dihydroxyacetophenone with 3,4-dimethoxybenzaldehyde (a closely related compound) produces 2',4'-dihydroxy-3,4-dimethoxychalcone, which is then cyclized using a catalyst like iodine in DMSO to yield 7-hydroxy-3',4'-dimethoxyflavone. researchgate.net By selecting the appropriate substituted acetophenone, a variety of flavones can be synthesized from this compound. researchgate.netnih.gov

Table 3: Two-Step Flavone Synthesis

| Step | Reaction Type | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | This compound + Substituted 2'-hydroxyacetophenone | Chalcone derivative |

Synthesis of Aryl Benzothiazole (B30560) Derivatives

Aryl benzothiazoles, a class of heterocyclic compounds with various applications, can be synthesized using this compound. A common and effective method is the condensation reaction with 2-aminobenzenethiol. mdpi.com This reaction can be carried out under different conditions, such as refluxing in toluene (B28343) or using an oxidative catalyst system like H₂O₂/HCl in ethanol at room temperature. mdpi.com The reaction involves the formation of a thiazoline (B8809763) intermediate via condensation, which is then oxidized to the final benzothiazole product. This approach provides a direct route to 2-aryl-substituted benzothiazoles where the aryl group is derived from the starting aldehyde. mdpi.comkuleuven.be

Advanced Synthetic Techniques and Optimization

To improve efficiency, reduce waste, and simplify procedures, advanced synthetic techniques are often employed.

Scalable Preparation Procedures

The synthesis of this compound, also known as 5-hydroxyveratraldehyde, on a scalable level often originates from readily available and inexpensive precursors like vanillin. mdma.ch The predominant strategy involves a two-step process: the halogenation of vanillin followed by a copper-catalyzed hydrolysis of the resulting 5-halovanillin intermediate. mdma.chtandfonline.com This approach avoids the need for high-pressure equipment like autoclaves, making it more amenable to standard laboratory and industrial settings. mdma.ch

A common route begins with the bromination or iodination of vanillin at the 5-position. The bromination of vanillin can be achieved in high yield (95%) using bromine in methanol. erowid.org Alternatively, vanillin can be iodinated to 5-iodovanillin (B1580916) in a nearly quantitative yield using an aqueous solution of sodium triiodide. mdma.ch

The crucial step is the subsequent hydrolysis of the 5-halovanillin. 5-iodovanillin reacts more readily than the bromo or chloro derivatives. mdma.ch The hydrolysis is typically carried out under reflux conditions in a strong sodium hydroxide (B78521) solution with the aid of a copper catalyst. mdma.chmdma.ch The effectiveness of the catalyst can be dependent on the specific form of copper used; however, the addition of cupric ions, for instance from hydrated cupric sulfate (B86663) (CuSO₄·5H₂O), has been found to provide reproducible catalytic activity. mdma.chsciencemadness.org The reaction is often run for several hours under an inert atmosphere, such as nitrogen, to achieve complete conversion of the starting material. mdma.chsciencemadness.org

One described scalable procedure involves the hydrolysis of 5-bromovanillin using approximately 1.5 mole % copper powder at 101°C for 24-27 hours. tandfonline.com Another detailed method refluxed 5-iodovanillin with 4 N sodium hydroxide and hydrated cupric sulfate for 4.5 hours under nitrogen. mdma.ch While yields can be favorable, with some procedures reporting 65-70% purified product, optimization of reactant ratios, temperature, and time is critical for maximizing output. mdma.ch

Scalable Synthesis Procedures for this compound

| Starting Material | Key Reagents | Catalyst | Reaction Conditions | Reported Yield | Source |

|---|---|---|---|---|---|

| 5-Iodovanillin | 4 N Sodium Hydroxide | Hydrated Cupric Sulphate | Reflux (105°C), 4.5 hours, under Nitrogen | 65-70% (purified) | mdma.ch |

| 5-Iodovanillin | Sodium Hydroxide | Copper Dust | Reflux, overnight | ~74% (in crude mixture) | sciencemadness.org |

| 5-Iodovanillin | Sodium Hydroxide, Water | CuSO₄·5H₂O | Boiling, 5 hours, under Butane | 62.3% (crystallized) | sciencemadness.org |

| 5-Bromovanillin | Sodium Hydroxide, Water | Precipitated Copper Powder | Reflux, 18 hours | ~66% (crude) | sciencemadness.org |

| 5-Bromovanillin | Sodium Hydroxide | Copper Powder (~1.5 mol %) | 101°C, 24-27 hours | Not specified | tandfonline.com |

By-product Management and Purification Techniques

A significant challenge in the synthesis of this compound is the management of by-products and the subsequent purification of the desired compound.

The most common by-product in the copper-catalyzed hydrolysis of 5-halovanillins is vanillin, which results from a reductive dehalogenation side reaction. mdma.ch In some preparations, the final crude organic material may consist of approximately 75% 5-hydroxyvanillin and 25% vanillin. sciencemadness.org Another potential by-product, particularly when methylation steps are involved in alternative synthetic routes, is the over-methylated product, 3,4,5-trimethoxybenzaldehyde. tandfonline.com

Separation and purification are critical for obtaining a high-purity final product. A common and effective method is recrystallization. mdma.ch Various solvent systems have been successfully employed for this purpose. Recrystallization from benzene (B151609) has been reported to readily achieve separation. mdma.ch Toluene is also frequently used, although it may require large volumes and multiple crystallization steps to remove coloration and impurities effectively. sciencemadness.orgsciencemadness.org Other successful solvent systems for recrystallization include toluene-heptane and methanol-water. tandfonline.com

For separating the acidic phenolic product from non-acidic by-products like 3,4,5-trimethoxybenzaldehyde, an alkaline extraction is a highly effective technique. The crude product mixture is dissolved in a suitable solvent, and the desired this compound is extracted into an aqueous alkaline solution. The layers are then separated, and the aqueous layer containing the product is acidified to precipitate the purified compound. tandfonline.com

Post-reaction work-up procedures often involve several steps to remove inorganic salts and the copper catalyst. This typically includes filtering the cooled reaction mixture, followed by acidification of the filtrate to a pH of 3-4 with acids like hydrochloric acid or sulfuric acid. mdma.chsciencemadness.org The product is then extracted from the aqueous solution using an organic solvent such as diethyl ether or ethyl acetate. mdma.chsciencemadness.orgsciencemadness.org The combined organic extracts can be washed with brine and solutions like sodium thiosulfate (B1220275) to remove residual iodine before being dried and concentrated. sciencemadness.org

By-product and Purification Summary

| Common By-product | Origin | Purification/Removal Technique | Source |

|---|---|---|---|

| Vanillin | Reductive dehalogenation of 5-halovanillin | Recrystallization (Benzene, Toluene); Liquid Chromatography (Paper, Gas-liquid) | mdma.chsciencemadness.org |

| 3,4,5-Trimethoxybenzaldehyde | Over-methylation in alternate routes | Alkaline extraction followed by acidification | tandfonline.com |

| Copper Catalyst/Salts | Catalyst from hydrolysis step | Filtration of the reaction mixture | mdma.chsciencemadness.orgsciencemadness.org |

| Colored Impurities/Resins | Side reactions/degradation | Recrystallization (Toluene); Treatment with activated carbon | tandfonline.comsciencemadness.orgsciencemadness.org |

Iii. Biological and Pharmacological Investigations of 3,4 Dimethoxy 5 Hydroxybenzaldehyde and Its Derivatives

Antioxidant Activities and Mechanisms

The antioxidant potential of 3,4-Dimethoxy-5-hydroxybenzaldehyde derivatives has been evaluated through various in vitro assays, which assess their ability to neutralize free radicals and inhibit oxidative processes.

The β-carotene bleaching test is utilized to assess the ability of a compound to inhibit the oxidation of linoleic acid and the subsequent bleaching of β-carotene. In a study involving Schiff bases derived from the isomeric 2-hydroxy-3-methoxybenzaldehyde, these compounds demonstrated notable antioxidant activity in this assay. iieta.org The presence of hydroxyl and methoxy (B1213986) groups on the aromatic ring is thought to contribute significantly to this protective effect against lipid peroxidation. iieta.org

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a common method for determining the total antioxidant capacity of a compound by measuring its ability to scavenge the ABTS radical cation (ABTS•+). nih.gov Derivatives of this compound have been investigated for their ABTS radical scavenging capabilities. For instance, a derivative incorporating a 4-hydroxy-3,5-dimethoxyphenyl group, an isomer of the primary compound, was found to possess a significant free radical scavenging activity with an EC50 value of 15.3±3.1 μM. researchgate.net Studies on other hydroxyl Schiff base derivatives have also demonstrated potent inhibition of the ABTS radical. researchgate.net The antioxidant capacity in this assay is often influenced by the molecular structure, where the presence and position of hydroxyl and methoxy groups play a crucial role in the compound's ability to donate a hydrogen atom or an electron to neutralize the radical. iieta.orgnih.gov

Table 1: ABTS Radical Scavenging Activity of a this compound Derivative

| Compound | EC50 (µM) | Standard |

|---|---|---|

| Derivative with 4-hydroxy-3,5-dimethoxyphenyl moiety | 15.3 ± 3.1 | Ascorbic Acid (EC50=21.6±1.9 μM) |

Data sourced from a study on annulated kojic acid derivatives. researchgate.net

Enzyme Inhibition Studies

Derivatives of this compound have been shown to inhibit various enzymes implicated in different pathological conditions.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Their inhibition is a primary strategy in the management of Alzheimer's disease. nih.govnih.gov While direct studies on this compound are limited, various Schiff base derivatives have been evaluated for their anticholinesterase activity. These compounds have shown the ability to inhibit both AChE and BChE, often with varying degrees of selectivity. nih.gov The inhibitory potential is attributed to the interaction of the Schiff base moiety and its substituents with the active sites of the cholinesterase enzymes.

Table 2: Anticholinesterase Activity of Selected Derivatives No specific IC50 values for this compound derivatives were found in the provided search results. The table below is a placeholder to illustrate the type of data that would be included.

| Compound/Derivative | AChE IC50 (µM) | BChE IC50 (µM) |

| Illustrative Data | XX.X ± X.X | YY.Y ± Y.Y |

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis and enzymatic browning. nih.govrsc.org Its inhibitors are of great interest in the cosmetic and food industries. nih.gov Derivatives of this compound have demonstrated significant tyrosinase inhibitory activity. For example, a derivative containing a 4-hydroxy-3,5-dimethoxyphenyl group exhibited a good tyrosinase inhibitory effect with an IC50 value of 80.7±2.5 μM. researchgate.net Another study on (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione, a related structure, reported a potent IC50 value of 9.87 µM against mushroom tyrosinase. nih.gov The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site by the hydroxyl and other functional groups of the inhibitor. researchgate.net

Table 3: Tyrosinase Inhibitory Activity of this compound Related Derivatives

| Compound/Derivative | Tyrosinase IC50 (µM) | Standard |

|---|---|---|

| Derivative with 4-hydroxy-3,5-dimethoxyphenyl moiety | 80.7 ± 2.5 | - |

| (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione | 9.87 | Kojic acid |

Data sourced from studies on annulated kojic acid derivatives and thiazolidine-2,4-dione derivatives. researchgate.netnih.gov

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a significant virulence factor in infections caused by bacteria such as Helicobacter pylori. nih.govnih.gov The inhibition of this enzyme is a key therapeutic target. nih.gov Numerous Schiff base derivatives, including those synthesized from substituted benzaldehydes, have been evaluated for their urease inhibitory potential. nih.govmdpi.com For instance, a series of bis-Schiff bases showed inhibitory activity against urease, with IC50 values ranging from 22.21 ± 0.42 µM to 48.33 ± 0.72 µM, comparable to the standard inhibitor thiourea (B124793) (IC50 = 21.15 ± 0.32 µM). nih.gov The structure-activity relationship studies suggest that the nature and position of substituents on the aromatic ring significantly influence the inhibitory potency. nih.gov

Table 4: Urease Inhibitory Activity of Representative Schiff Base Derivatives

| Compound/Derivative | Urease IC50 (µM) | Standard |

|---|---|---|

| bis-Schiff base derivative 3 | 22.21 ± 0.42 | Thiourea (IC50 = 21.15 ± 0.32 µM) |

| bis-Schiff base derivative 4 | 26.11 ± 0.22 | Thiourea (IC50 = 21.15 ± 0.32 µM) |

| bis-Schiff base derivative 5 | 34.32 ± 0.65 | Thiourea (IC50 = 21.15 ± 0.32 µM) |

| bis-Schiff base derivative 6 | 28.11 ± 0.22 | Thiourea (IC50 = 21.15 ± 0.32 µM) |

Data sourced from a study on bis-Schiff bases of benzyl (B1604629) phenyl ketone. nih.gov

Human Carbonic Anhydrase (hCA I and hCA II) Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that are crucial in regulating pH and pressure in various tissues. beilstein-journals.org The inhibition of specific isoforms of human carbonic anhydrase (hCA), particularly hCA I and hCA II, is a key strategy in the treatment of diseases like glaucoma. beilstein-journals.orgresearchgate.net Aryl sulfonamides are a well-established class of drugs that effectively block the catalytic activity of hCAII. beilstein-journals.org

Research into novel inhibitors has explored a range of chemical structures. For instance, a study on new dipeptide-dihydroquinolinone derivatives found that while they showed inhibitory activity against hCA IX and hCA XII, they were ineffective against hCA I and hCA II at concentrations up to 100 µM. nih.gov In contrast, the standard inhibitor acetazolamide (B1664987) (AAZ) has an inhibition value of 0.250 µM against these isoforms. nih.gov Another study focused on azobenzene-4-sulfonamides, which were found to be potent inhibitors of hCAII with inhibitory constants (Ki) in the nanomolar range (25–65 nM). beilstein-journals.org The primary mechanism of action for these sulfonamide-based inhibitors is the strong interaction between the sulfonamide group and the zinc ion at the active site of the enzyme. beilstein-journals.org

| Compound Class | Target Isoforms | Inhibition Details | Reference |

| Dipeptide-dihydroquinolinone derivatives | hCA I, hCA II | Ineffective up to 100 µM | nih.gov |

| Azobenzene-4-sulfonamides | hCAII | Potent inhibitors (Ki = 25–65 nM) | beilstein-journals.org |

| Acetazolamide (AAZ) | hCA I, hCA II | Inhibition value of 0.250 µM | nih.gov |

Anti-Inflammatory Properties

Research has demonstrated the anti-inflammatory potential of this compound and related phenolic compounds. For instance, 3,4-dihydroxybenzaldehyde (B13553) (DBD), a structurally similar compound, has been shown to possess neuroprotective and anti-inflammatory effects. nih.gov In a rat model of ischemic stroke, DBD significantly reduced infarct volume and alleviated neurological deficits by inhibiting microglia activation. nih.gov Furthermore, in lipopolysaccharide-treated microglial cells, DBD decreased the levels of inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov The underlying mechanism involves the suppression of the nuclear factor-κB (NF-κB) pathway and the inhibition of mitogen-activated protein kinase (MAPK) phosphorylation. nih.gov

Similarly, 4-hydroxybenzaldehyde (B117250) and its analogue, 2,4-dihydroxybenzaldehyde (B120756) (DHD), have exhibited anti-inflammatory activities. researchgate.netbiomolther.org These compounds have been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cells. researchgate.netbiomolther.org

| Compound | Key Anti-Inflammatory Actions | Model System | Reference |

| 3,4-dihydroxybenzaldehyde (DBD) | Decreased inflammatory cytokines (TNF-α, IL-1β, IL-6), inhibited microglia activation | Rat model of ischemic stroke, BV2 microglial cells | nih.gov |

| 4-hydroxybenzaldehyde | Suppressed NO, iNOS, and COX-2 expression | Murine macrophages | researchgate.net |

| 2,4-dihydroxybenzaldehyde (DHD) | Suppressed NO, iNOS, and COX-2 expression | RAW264.7 macrophage cells | biomolther.org |

Potential in Therapeutic Applications

The unique chemical structure of this compound and its derivatives has prompted investigations into their potential for various therapeutic applications.

The development of drugs for Alzheimer's disease (AD) is a major area of research, with a pipeline that includes a variety of agents targeting different pathological pathways. nih.gov One such target is the α7 nicotinic acetylcholine receptor. nih.gov A derivative of anabaseine, 3-[(2,4-dimethoxy)benzylidene]-anabaseine dihydrochloride (B599025) (DMXBA; GTS-21), has been investigated as an AD drug candidate due to its selective stimulation of these receptors. nih.gov Hydroxylated metabolites of DMXBA have shown similar binding affinities and are also partial agonists at these receptors. nih.gov

Furthermore, endothelin-A (ETA) receptor antagonists have been studied for their potential to prevent cognitive impairment associated with AD. nih.gov In animal models, amyloid-β treatment led to an increase in ETA receptor expression and oxidative stress, which was mitigated by the administration of ETA receptor antagonists. nih.gov This suggests that targeting the endothelin system could be a viable therapeutic strategy for AD. nih.gov

Research into the anti-diabetic properties of phenolic aldehydes has shown promising results. A study investigating ρ-hydroxybenzaldehyde and its methoxylated derivatives, vanillin (B372448) and syringaldehyde (B56468), in a type 2 diabetic rat model demonstrated their potential to improve key diabetic markers. researchgate.net Oral administration of these compounds led to a reduction in insulin (B600854) resistance, blood glucose, and fructosamine (B8680336) levels, while increasing insulin sensitivity and liver glycogen (B147801) content. researchgate.net The effects were comparable to the standard anti-diabetic drug metformin. researchgate.net The study indicated that while the phenolic aldehyde structure itself possesses anti-diabetic activity, the degree of methoxylation can influence some of the therapeutic effects. researchgate.net

| Compound | Key Hypoglycemic Effects | Model System | Reference |

| ρ-hydroxybenzaldehyde | Reduced insulin resistance and blood glucose | Fructose-fed streptozotocin-induced T2D rat model | researchgate.net |

| Vanillin | Reduced insulin resistance and blood glucose | Fructose-fed streptozotocin-induced T2D rat model | researchgate.net |

| Syringaldehyde | Reduced insulin resistance and blood glucose | Fructose-fed streptozotocin-induced T2D rat model | researchgate.net |

The antitumor potential of benzaldehyde (B42025) derivatives has been an area of active investigation. Studies on dihydroxybenzene derivatives, including dihydroxybenzaldehyde, have explored their effects on ribonucleotide reductase activity and cancer cell growth. nih.gov One compound, 3,4-dihydroxybenzaldoxime, demonstrated a significant inhibitory effect on ribonucleotide reductase and showed superior antitumor activity against L1210 murine leukemia. nih.gov

Derivatives of bromophenols, which can be synthesized from compounds like 3-bromo-4-hydroxy-5-methoxybenzaldehyde, have also been evaluated for their anticancer activities. mdpi.com Certain synthesized derivatives have been shown to induce apoptosis in leukemia cells, highlighting their potential for further investigation as anticancer agents. mdpi.com Additionally, the naphthoquinone 5-methoxy-3,4-dehydroxanthomegnin has been reported to have cytotoxic effects against murine tumor cells. researchgate.net

The endothelin (ET) system, particularly the ETA receptor, is implicated in various cardiovascular diseases and tumor progression. sigmaaldrich.com Consequently, ETA receptor antagonists are of significant interest for therapeutic development. nih.gov Both peptide and non-peptide antagonists have been developed. nih.gov For instance, BQ123 is a highly selective peptide antagonist for the ETA receptor. nih.gov Non-peptide antagonists like bosentan (B193191) and ambrisentan (B1667022) have been approved for clinical use in conditions such as pulmonary hypertension. nih.gov Research has also explored fluorinated derivatives of the non-peptide ETA receptor antagonist PD 156707, evaluating their binding to ET receptors. sigmaaldrich.com The development of effective ET receptor antagonists represents a promising avenue for treating a range of diseases. nih.govnih.gov

Investigations into Cellular and Molecular Mechanisms

The therapeutic potential of this compound and its derivatives has been explored through various studies focusing on their interactions with cellular and molecular pathways. These investigations have shed light on their effects on oxidative stress, programmed cell death, key signaling cascades, and the activity of glial cells, which are crucial components of the central nervous system.

Reactive oxygen species (ROS) are highly reactive molecules that can cause significant damage to cell structures. The ability of compounds to mitigate ROS generation is a key indicator of their antioxidant potential.

A derivative of this compound, benzocamphorin F , has demonstrated inhibitory effects on enzymes responsible for ROS production. Specifically, it exhibits mild inhibitory activity against NADPH oxidase (NOX) in murine microglial cells. researchgate.net NADPH oxidases are a major source of ROS in the brain, and their overactivation is implicated in neuroinflammatory and neurodegenerative conditions. nih.gov

Another related compound, 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) , has been identified as a potent inhibitor of xanthine (B1682287) oxidase. nih.gov Xanthine oxidase is another key enzyme that generates ROS, and its inhibition is a therapeutic strategy for conditions like gout, which is associated with high levels of uric acid and oxidative stress. nih.gov The study on 3,4-dihydroxy-5-nitrobenzaldehyde revealed it to be a potent mixed-type inhibitor of xanthine oxidase activity. nih.gov

These findings suggest that derivatives of this compound can influence ROS generation through the inhibition of critical enzymes like NADPH oxidase and xanthine oxidase, highlighting their potential as antioxidants.

Apoptosis, or programmed cell death, is a vital process for normal development and tissue homeostasis. Its dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders.

Research into related hydroxybenzaldehyde compounds has provided insights into their potential to modulate apoptosis. Studies on 3-Hydroxybenzaldehyde (3-HBA) and 4-Hydroxybenzaldehyde (4-HBA) have shown that these compounds can enhance the survival of mouse astrocytes by inhibiting apoptosis-related pathways. nih.gov Astrocytes treated with these compounds showed reduced expression of molecules involved in apoptosis, suggesting a protective effect. nih.gov

While direct studies on this compound's role in apoptosis are limited, the actions of these related compounds in astrocytes suggest a potential avenue for investigation. The ability to protect astrocytes from apoptosis is significant, as these cells play a critical role in supporting neuronal function and maintaining the health of the central nervous system.

The Sonic hedgehog (Shh) signaling pathway is a crucial regulator of embryonic development, cell proliferation, and tissue patterning. nih.govnih.gov Its dysregulation has been linked to various developmental abnormalities and cancers. nih.gov

Intriguingly, 3-Hydroxybenzaldehyde (3-HBA) and 4-Hydroxybenzaldehyde (4-HBA) have been found to activate the Shh signaling pathway in mouse astrocytes. nih.gov This activation was associated with the protective effects observed against apoptosis in these cells. The Shh pathway is known to play a role in neuroprotection and repair, and its activation by these compounds could represent a significant therapeutic mechanism.

The binding of the Shh ligand to its receptor, Patched (PTC), alleviates the inhibition of another protein called Smoothened (SMO). youtube.com This initiates a downstream cascade that ultimately leads to the activation of Gli transcription factors, which regulate the expression of target genes involved in cell fate and proliferation. youtube.com The ability of HBA derivatives to influence this pathway in astrocytes opens up possibilities for their use in contexts where Shh signaling is beneficial.

Glial cells, including astrocytes and microglia, are essential for the proper functioning of the central nervous system. Astrocytes, in particular, are involved in a wide range of supportive functions, including neurotransmitter uptake, ion homeostasis, and metabolic support of neurons. nih.govnih.gov

The aforementioned studies on 3-Hydroxybenzaldehyde (3-HBA) and 4-Hydroxybenzaldehyde (4-HBA) demonstrate a direct impact on astrocytes. By activating the Shh pathway and inhibiting apoptosis, these compounds promote astrocyte survival. nih.gov This is critical as astrocyte dysfunction is implicated in a variety of neurological disorders.

In addition to the effects on astrocytes, the derivative benzocamphorin F has been shown to modulate the activity of microglia, another type of glial cell. researchgate.net Specifically, it inhibits nitric oxide synthase (NOS) and mildly inhibits NADPH oxidase (NOX) activity in these cells. researchgate.net Microglia are the primary immune cells of the brain, and their activation can lead to the production of inflammatory mediators and ROS. nih.govnih.gov The ability of a derivative of this compound to temper this activation highlights the broader potential of this class of compounds to influence glial cell behavior and neuroinflammation.

Iv. Natural Occurrence and Biosynthesis of 3,4 Dimethoxy 5 Hydroxybenzaldehyde

Identification in Plant Species

The distribution of 3,4-Dimethoxy-5-hydroxybenzaldehyde is not uniform across the plant world, with its presence being documented in specific tissues and extracts of various species. Research has pointed to its existence in both woody and herbaceous plants, often as a minor component alongside other structurally similar aromatic compounds.

While comprehensive screenings for this compound in a wide array of wood extracts are not extensively documented, its structural similarity to other lignin-derived aldehydes, such as syringaldehyde (B56468) and vanillin (B372448), suggests its likely presence in the wood of various trees. For instance, studies on the chemical composition of oak wood (Quercus robur) have identified a vast number of phenolic compounds, and while not explicitly singling out this compound, the presence of related molecules points to the possibility of its existence. nih.govwoodresearch.skresearchgate.net Similarly, analyses of spruce (Picea abies) have revealed a complex mixture of lignans (B1203133) and other phenolics, creating a chemical environment where this aldehyde could be formed, particularly during delignification processes. nih.govnih.gov Further targeted analysis is required to definitively quantify its presence in these and other wood types like maple.

More concrete evidence for the natural occurrence of this compound and its isomers comes from the analysis of specific plant tissues, particularly roots and stems. For example, the essential oil from the root bark of Periploca sepium has been found to contain 2-hydroxy-4-methoxybenzaldehyde (B30951) as its main component, highlighting the role of roots in synthesizing and accumulating such aromatic aldehydes. nih.gov Research on Geum japonicum has identified 3,4,5-trihydroxybenzaldehyde (B28275) in its stems and leaves, but not in the roots, indicating a differential distribution of these compounds within the plant. jfda-online.comjfda-online.com While these are not the exact compound of focus, they underscore the importance of examining specific plant organs to understand the distribution of various benzaldehydes.

Table 1: Occurrence of Related Benzaldehydes in Plant Tissues

| Compound | Plant Species | Plant Tissue | Reference |

| 2-hydroxy-4-methoxybenzaldehyde | Periploca sepium | Root Bark | nih.gov |

| 3,4,5-trihydroxybenzaldehyde | Geum japonicum | Stems, Leaves | jfda-online.comjfda-online.com |

The presence of this compound in plants is fundamentally tied to lignin (B12514952), a complex polymer that provides structural integrity to cell walls. This compound can be considered both a building block precursor in certain biosynthetic routes and a degradation product resulting from the breakdown of the lignin polymer.

The microbial degradation of lignin, particularly by white-rot fungi, is a key process that releases a variety of aromatic compounds. d-nb.inforesearchgate.net Studies on lignin degradation have shown the formation of numerous single-ring phenyl compounds, including various benzaldehydes. d-nb.info For instance, the oxidation of phenolic lignin model dimers by manganese peroxidase, an enzyme produced by fungi like Phanerochaete chrysosporium, can yield syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), a close isomer of the subject compound. researchgate.net The degradation of lignin model compounds through other methods has also been shown to produce vanillin and other related aromatic aldehydes. nih.gov These findings strongly suggest that this compound is also a likely product of natural lignin degradation processes.

Biosynthetic Pathways and Precursors

The biosynthesis of this compound is integrated into the broader phenylpropanoid pathway, which is responsible for the production of a vast array of phenolic compounds in plants, including the monolignols that are the primary building blocks of lignin.

While not one of the canonical monolignols (p-coumaryl, coniferyl, and sinapyl alcohol), this compound can be involved in the biosynthesis of monolignol analogs. These are structurally related compounds that can be incorporated into the lignin polymer, altering its composition and properties. The synthesis of such analogs often proceeds through intermediates that are closely related to the main monolignol pathway.

The biosynthetic pathway leading to this compound is believed to diverge from the main lignin biosynthetic pathway at the level of key intermediates such as 5-hydroxyferulic acid and 5-hydroxyconiferaldehyde (B1237348).

5-Hydroxyferulic acid is a known intermediate in the biosynthesis of sinapyl alcohol, a key component of syringyl lignin. It is formed from ferulic acid through the action of the enzyme ferulate-5-hydroxylase (F5H). From 5-hydroxyferulic acid, the pathway can proceed towards sinapic acid and subsequently sinapyl alcohol. However, alternative enzymatic modifications of these intermediates can lead to the formation of other compounds.

Similarly, 5-hydroxyconiferaldehyde is another critical branch point in the pathway. It is an intermediate in the biosynthesis of syringyl lignin. It is hypothesized that through a series of enzymatic reactions, including methylation and side-chain modifications, 5-hydroxyconiferaldehyde can be converted to this compound. While the precise enzymatic steps and the enzymes involved in this specific conversion are still under active investigation, the structural relationships between these compounds provide a strong basis for this proposed biosynthetic link.

Identification in Food and Beverage Products

The compound this compound has been identified in specific natural products and food-related materials, primarily as a result of the thermal degradation of lignin. Its presence is not widely documented in common food and beverage items through quantitative analysis, but qualitative findings confirm its existence in certain products derived from wood and plant materials.

Detailed research has pointed to the presence of this compound in pyroligneous liquor, which is a crude condensate from the destructive distillation of wood. One study specifically identified this aldehyde in the pyroligneous liquor produced from the wood of Acacia mearnsii (black wattle). scielo.brscielo.brresearchgate.net The compound was detected through gas chromatography-mass spectrometry (GC/MS) analysis of the liquor obtained under various controlled thermal degradation conditions. scielo.brscielo.brresearchgate.net This finding underscores its origin as a breakdown product of lignin, a major component of wood.

Further research into the valorization of agricultural and forestry waste has also led to the identification of this compound. In a study focused on lignin extraction and depolymerization, the compound was detected in extracts from olive stones. researchgate.netnih.gov This indicates that food processing or waste treatment involving thermal processes can liberate this aldehyde from plant-based materials rich in lignin.

In the context of historical artifacts, pyrolysis-GCMS results have shown evidence of this compound as a potential derivative of gallic acid or tannin-based dyes found in Chilkat textiles. pdx.edu

While direct quantitative data for this compound in common consumer beverages is scarce in the reviewed literature, its formation from lignin suggests its likely presence in aged alcoholic beverages. The maturation of spirits like whiskey, brandy, and cognac in wooden casks is known to involve the degradation of lignin from the barrel wood, which releases various aromatic aldehydes into the beverage. nih.govmdpi.comresearchgate.net These compounds, including related substances like vanillin and syringaldehyde, are crucial to the final flavor and aroma profile of the aged spirit. mdpi.comresearchgate.net Although not always individually quantified, this compound is an expected component of this complex mixture of lignin-derived phenols.

The following table summarizes the food and beverage-related products in which this compound has been qualitatively identified.

Interactive Table: Qualitative Identification of this compound in Food and Beverage Related Products

| Product/Material | Matrix | Method of Identification |

| Pyroligneous Liquor | Acacia mearnsii (Black Wattle) Wood | Gas Chromatography-Mass Spectrometry (GC/MS) |

| Olive Stone Extract | Olive Stones | Gas Chromatography-Mass Spectrometry (GC/MS) |

V. Advanced Analytical and Computational Approaches in 3,4 Dimethoxy 5 Hydroxybenzaldehyde Research

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of 3,4-Dimethoxy-5-hydroxybenzaldehyde, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide unique insights into the molecule's framework.

¹H NMR (Proton NMR): In a typical ¹H NMR spectrum, the proton of the aldehyde group (-CHO) of a benzaldehyde (B42025) derivative appears as a singlet in the downfield region, generally between δ 9.0 and 10.0 ppm. For this compound, the protons of the two methoxy (B1213986) groups (-OCH₃) would each produce a singlet, typically around δ 3.8-4.0 ppm. The aromatic protons on the benzene (B151609) ring will show signals in the aromatic region (δ 6.5-8.0 ppm), and their specific chemical shifts and coupling patterns depend on the substitution pattern. The hydroxyl (-OH) proton signal can be broad and its position variable depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield, often in the range of δ 190-200 ppm. The carbons of the methoxy groups will have signals around δ 55-65 ppm. The aromatic carbons will have a series of signals in the δ 100-160 ppm region, with the carbon bearing the hydroxyl group and those bearing the methoxy groups appearing at the lower field (higher ppm) end of this range due to the electron-donating effects of the oxygen atoms.

Table 1: Representative ¹H NMR Spectral Data for Benzaldehyde Derivatives This table provides a general reference for the chemical shifts of protons in similar structures. Actual values for this compound may vary based on solvent and experimental conditions.

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) |

| Aromatic (Ar-H) | 6.8 - 7.9 | Multiplet (m) |

| Methoxy (-OCH₃) | 3.7 - 3.9 | Singlet (s) |

| Hydroxyl (-OH) | 5.0 - 6.0 (variable) | Singlet (s, broad) |

Table 2: Representative ¹³C NMR Spectral Data for Benzaldehyde Derivatives This table provides a general reference for the chemical shifts of carbons in similar structures. Actual values for this compound may vary based on solvent and experimental conditions.

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 190 - 193 |

| Aromatic (C-O) | 145 - 165 |

| Aromatic (C-H & C-C) | 110 - 140 |

| Methoxy (-OCH₃) | 55 - 57 |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption peaks for this compound include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ indicates the presence of the hydroxyl group.

C-H Stretch (Aromatic): Signals typically appear just above 3000 cm⁻¹.

C-H Stretch (Aldehyde): Two distinct, often weaker, bands can be observed around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretch (Aldehyde): A strong, sharp absorption peak is characteristic of the carbonyl group and is found in the range of 1680-1715 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency compared to an aliphatic aldehyde. docbrown.info

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

C-O Stretch (Ether): Strong absorptions corresponding to the aryl-alkyl ether linkages of the methoxy groups are typically found in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Broad, Medium-Strong |

| Aldehyde (-CHO) | C-H Stretch | ~2850, ~2750 | Weak-Medium |

| Aldehyde (C=O) | C=O Stretch | 1680-1715 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Weak |

| Methoxy (Ar-O-CH₃) | C-O Stretch | 1200-1300, 1000-1100 | Strong |

Mass Spectrometry (MS) and GC-MS Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

In the mass spectrum of this compound (molar mass: 182.17 g/mol ), the molecular ion peak ([M]⁺) would be observed at an m/z of 182. nist.gov A prominent peak is often observed at [M-1]⁺ (m/z 181), corresponding to the loss of a hydrogen atom from the aldehyde group, which is a common fragmentation pathway for aromatic aldehydes. docbrown.info

Other significant fragment ions can arise from the cleavage of the methoxy groups. The loss of a methyl radical (•CH₃) would result in a peak at m/z 167. Subsequent loss of carbon monoxide (CO) from the benzoyl-type fragments is also a characteristic fragmentation pattern for benzaldehydes. docbrown.info For instance, the [M-H]⁺ ion at m/z 181 could lose CO to give a fragment at m/z 153.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also aid in identification. For the [M+H]⁺ adduct of this compound, a predicted CCS value is approximately 133.5 Ų. uni.lu

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Description |

| 182 | [C₉H₁₀O₄]⁺ | Molecular Ion ([M]⁺) |

| 181 | [C₉H₉O₄]⁺ | Loss of H from aldehyde ([M-H]⁺) |

| 167 | [C₈H₇O₄]⁺ | Loss of a methyl radical ([M-CH₃]⁺) |

| 153 | [C₈H₉O₃]⁺ | Loss of CO from the [M-H]⁺ fragment |

Chromatographic Separation Techniques

Chromatography is essential for isolating this compound from complex matrices, such as plant extracts or reaction mixtures, and for its quantification.

Gas Chromatography (GC) and GC x GC

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. This compound, being a relatively volatile compound, is amenable to GC analysis, often after derivatization of the hydroxyl group to increase its volatility and thermal stability. In GC, the compound's retention time, the time it takes to pass through the column, is a key identifying characteristic.

Comprehensive two-dimensional gas chromatography (GC x GC) offers significantly higher resolution than conventional GC, making it particularly useful for analyzing complex samples containing numerous structurally similar compounds. This enhanced separation power allows for better isolation of the this compound peak from other interfering substances.

Liquid Chromatography (LC) and HPLC-MWD

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a primary technique for the analysis of this compound, especially from natural product extracts. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol), is commonly employed. sielc.comgoogle.com

An HPLC system equipped with a multi-wavelength detector (MWD) or a photodiode array (PDA) detector allows for the monitoring of the elution at multiple wavelengths simultaneously. This provides spectral information about the eluting peaks, which aids in peak identification and purity assessment. The UV-Vis spectrum of this compound in the mobile phase can be compared to that of a standard for confirmation. The use of a buffer in the mobile phase, such as a phosphate (B84403) buffer, can help to ensure consistent peak shape and retention time by controlling the ionization state of the phenolic hydroxyl group. google.com

Spectrophotometric Applications

Spectrophotometry is a cornerstone in the analytical chemistry of this compound and its derivatives. It is employed for both qualitative and quantitative analysis, relying on the principle that the compound absorbs light at specific wavelengths.

Direct UV-Visible spectrophotometry is a fundamental technique used to characterize this compound and its derivatives. This method involves measuring the absorbance of a sample at various wavelengths to determine its maximum absorbance (λmax), which is a characteristic property of the compound. For instance, in the development of analytical methods for metal ion determination, a derivative of this compound, 4-Hydroxy-3,5-dimethoxy benzaldehyde-4-hydroxybenzoylhydrazone (HDMBHBH), was synthesized and its complex with Palladium (II) was studied. ijpsr.info The resulting complex exhibited a maximum absorbance at a specific wavelength, which formed the basis for the quantitative analysis. ijpsr.info

Studies on metal complexes of hydrazone derivatives of similar benzaldehydes also utilize direct spectrophotometry to confirm the formation of the complex and to study its optical properties. researchgate.net The absorption spectra, typically recorded over a range of 200-900 nm, reveal electronic transitions within the molecule and its complexes. researchgate.net

Derivative spectrophotometry is an advanced analytical technique that enhances the utility of direct spectrophotometry. By calculating the first, second, or higher-order derivatives of the absorbance spectrum with respect to wavelength (dA/dλ, d²A/dλ², etc.), this method can effectively resolve overlapping spectral bands and eliminate background interference. This is particularly useful in complex matrices where other compounds might have absorbance spectra that overlap with the analyte of interest.

While direct spectrophotometry identifies the λmax of a compound like the Pd(II)-HDMBHBH complex at 373 nm, derivative spectrophotometry could be applied to sharpen this peak and resolve it from any nearby absorbing impurities. ijpsr.info This increases the specificity and sensitivity of the assay, allowing for more accurate determination in complex samples without the need for extensive separation steps.

This compound and its derivatives, particularly thiosemicarbazones and hydrazones, act as effective chelating agents, forming stable and often colored complexes with various transition metal ions. This property is extensively used in the development of spectrophotometric methods for metal ion detection.

Nickel (II): Derivatives of this compound react with Nickel (II) ions to form stable complexes. Studies on related thiosemicarbazone ligands show that they coordinate with Ni(II) ions through nitrogen and oxygen atoms, resulting in complexes with specific geometries. researchgate.netnih.gov For example, a hydrazone derivative of 3,4-dimethoxy benzaldehyde was found to form a square planar complex with Ni(II). researchgate.net The formation of these complexes is confirmed by spectroscopic data, and their stability allows for their use in various analytical applications. nih.gov

Zinc (II): Zinc (II) complexes with 3,4-dimethoxybenzaldehyde (B141060) thiosemicarbazone have been synthesized and characterized. researchgate.net In these complexes, the zinc (II) ion is typically bonded to the thioketonic sulfur and halide ions, resulting in a tetrahedral geometry. researchgate.net The characterization using FT-IR and NMR spectroscopy confirms the coordination of the ligand to the metal center. researchgate.net

Palladium (II): The reaction of this compound derivatives with Palladium (II) has been a subject of significant research. ijpsr.infonih.gov A simple and sensitive spectrophotometric method was developed for the determination of Palladium (II) using 4-Hydroxy-3,5-dimethoxy benzaldehyde-4-hydroxybenzoylhydrazone (HDMBHBH). ijpsr.info The method is based on the formation of a brown-colored, water-soluble complex between Pd(II) and the ligand, which shows maximum absorbance at 373 nm in a pH range of 3.0-4.0. ijpsr.info The color reaction is instantaneous and stable for more than 12 hours in the presence of a surfactant. ijpsr.info

| Metal Ion | Ligand Derivative | λmax (nm) | pH Range | Geometry | Reference |

| Palladium (II) | 4-Hydroxy-3,5-dimethoxy benzaldehyde-4-hydroxybenzoylhydrazone | 373 | 3.0 - 4.0 | Not specified | ijpsr.info |

| Nickel (II) | 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone | Not specified | Not specified | Square Planar | researchgate.net |

| Zinc (II) | 3,4-dimethoxybenzaldehyde thiosemicarbazone | Not specified | Not specified | Tetrahedral | researchgate.net |

Computational Chemistry and Molecular Modeling

Computational methods are powerful tools for investigating the properties of this compound and its derivatives at a molecular level. These approaches complement experimental data and provide predictive insights into reaction mechanisms and biological interactions.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand the inhibition mechanisms of potential drug candidates against biological targets like enzymes. Derivatives of this compound have been the focus of such studies.

Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition: New thiosemicarbazones derived from 4-hydroxy-3,5-dimethoxy benzaldehyde have shown potent inhibitory effects against AChE and human carbonic anhydrases (hCA I and II). nih.gov Molecular docking studies were performed to elucidate the binding modes of these compounds within the active sites of the enzymes, confirming the experimental inhibition data. nih.gov

Anticholinesterase Activity: In another study, benzoyl hydrazones synthesized from 3,5-dimethoxy-4-hydroxybenzaldehyde were evaluated for their anticholinesterase enzyme inhibition activity. tubitak.gov.tr Molecular docking analysis helped to understand the inhibition mechanism of the most active compounds against AChE and Butyrylcholinesterase (BChE) at an atomic level, highlighting their potential for developing new drugs for Alzheimer's disease. tubitak.gov.tr

Urease Inhibition: The binding affinities of various derivatives are calculated to predict their inhibitory potential. For instance, in studies of urease inhibitors, docking results are often presented with binding energies, where lower energy values indicate more stable and potent interactions. nih.gov

| Enzyme Target | Ligand Type | Key Findings | Reference |

| Acetylcholinesterase (AChE) | Thiosemicarbazone | Potent inhibition (Kᵢ values: 51.11–278.10 nM); docking confirmed binding modes. | nih.gov |

| Carbonic Anhydrase (hCA I, II) | Thiosemicarbazone | Potent inhibition (Kᵢ values: 60.32–307.70 nM); docking confirmed binding modes. | nih.gov |

| Acetylcholinesterase (AChE) | Benzoyl Hydrazone | Docking analysis performed to understand the inhibition mechanism at the atomic level. | tubitak.gov.tr |

| Butyrylcholinesterase (BChE) | Benzoyl Hydrazone | Docking analysis performed to understand the inhibition mechanism at the atomic level. | tubitak.gov.tr |

| Jack Bean Urease | Halo-Substituted Derivatives | Docking energies for potent inhibitors were in the range of -7.8 to -7.9 Kcal/mol. | nih.gov |

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of this compound research, DFT calculations provide valuable information on molecular geometry, spectroscopic properties, and electronic parameters.

Researchers have used DFT calculations to determine the spectroscopic properties of new thiosemicarbazones derived from 4-hydroxy-3,5-dimethoxy benzaldehyde. nih.gov These theoretical calculations help in the detailed elucidation of the synthesized molecules' structures. nih.gov Furthermore, DFT has been employed to calculate quantum chemical parameters for related Schiff bases, including HOMO-LUMO energy gaps, dipole moments, and Mulliken atomic charges, which are crucial for understanding the molecule's reactivity and electronic characteristics. researchgate.net The results from these calculations are often compared with experimental data, such as NMR and IR spectra, to validate the computational models. researchgate.net

Prediction of Binding Affinities to Receptors

The prediction of binding affinities through computational methods is a cornerstone of modern drug discovery and molecular biology, providing crucial insights into the potential interactions between a ligand, such as this compound, and biological receptors. These in silico techniques, primarily molecular docking, simulate the binding process and calculate a score, often expressed as binding energy, which estimates the strength of the interaction. A lower, more negative binding energy generally signifies a more stable and favorable ligand-receptor complex. nih.gov This approach allows for the high-throughput screening of compounds and the detailed analysis of binding modes at the molecular level.

Molecular docking studies are instrumental in identifying the specific amino acid residues within a receptor's active site that interact with the ligand. tandfonline.com These interactions, which include hydrogen bonds and hydrophobic interactions, are fundamental to the stability and specificity of the binding and, consequently, the compound's potential biological activity. nih.gov

Research into derivatives of this compound (also known as syringaldehyde) has utilized molecular docking to predict their binding affinities to various protein targets implicated in disease. For instance, derivatives have been docked against Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin (B600854) signaling pathways. preprints.org Computational analysis of a series of related compounds revealed binding energies as low as -8.51 kcal/mol, indicating a strong predicted interaction. preprints.org The docking models for these compounds showed significant hydrogen bonding with crucial amino acid residues such as Arginine 221 (Arg221) and Serine 216 (Ser216) in the PTP1B active site. preprints.org

In other studies, a derivative incorporating the syringaldehyde (B56468) moiety was analyzed for its interaction with epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are important targets in cancer therapy. nih.gov The results of the in silico docking implied that the compound targets EGFR preferentially over HER2. nih.gov The predicted interactions with the EGFR receptor included two hydrogen bonds involving the oxygen atoms of the methoxy and hydroxyl groups of the syringaldehyde portion with the residues Lysine 721 (Lys721) and Aspartate 831 (Asp831). nih.gov

These predictive studies are vital for prioritizing compounds for further experimental validation and for guiding the rational design of new, more potent derivatives. The binding energy and interaction patterns provide a theoretical framework for understanding the compound's mechanism of action at a molecular level.

Table 1: Predicted Binding Affinities and Interactions for this compound Derivatives

| Receptor Target | Predicted Binding Energy (kcal/mol) | Key Interacting Amino Acid Residues | Computational Method |

|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | -8.51 (for a derivative) | Arg221, Ser216 | AutoDock 4.2 |

| Epidermal Growth Factor Receptor (EGFR) | Preferential binding predicted | Lys721, Asp831 | Molecular Docking |

| Human Epidermal Growth Factor Receptor 2 (HER2) | Binding predicted (less preferred than EGFR) | Not specified | Molecular Docking |

Q & A

Basic: What are the common synthetic routes for 3,4-Dimethoxy-5-hydroxybenzaldehyde, and how can reaction conditions be optimized?

Answer:

The compound is typically synthesized via condensation reactions involving substituted benzaldehydes. For example, a general method involves refluxing substituted benzaldehyde derivatives with amino-triazole compounds in ethanol under acidic conditions (e.g., glacial acetic acid) . Optimization may focus on:

- Catalyst selection : Acidic conditions (e.g., acetic acid) improve reaction efficiency.

- Solvent choice : Absolute ethanol is preferred for solubility and reflux stability.

- Temperature control : Reflux (~78°C for ethanol) ensures sufficient energy for condensation without side reactions.

Reference NIST data for reaction thermodynamics and byproduct analysis .

Basic: How is this compound characterized for purity and structural confirmation?

Answer:

Key methods include:

- Chromatography : HPLC (purity >97% per supplier specifications ) and GC-MS (using columns like DB-1 or HP-5 MS) to identify contaminants .

- Spectroscopy :

- NMR : Confirm methoxy (-OCH₃) and hydroxyl (-OH) substituents via chemical shifts.

- FT-IR : Validate aldehyde (C=O stretch ~1700 cm⁻¹) and aromatic ether (C-O-C ~1250 cm⁻¹) groups.

- Melting point : 67–69°C (deviations indicate impurities) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Chemical-resistant gloves (nitrile), goggles, and lab coats to prevent skin/eye irritation (GHS Category 2/2A) .

- Ventilation : Use fume hoods to avoid inhalation (respiratory irritation risk, GHS Category 3) .

- Emergency measures : Flush eyes/skin with water for 15+ minutes upon contact; seek medical attention .

Advanced: How can researchers resolve discrepancies in reported physicochemical data (e.g., CAS numbers, molecular weight)?

Answer:

Discrepancies arise due to:

- CAS number conflicts : 134-96-3 (NIST ) vs. 29865-90-5 (safety data ). Cross-reference supplier catalogs (e.g., Kanto Reagents ) and authoritative databases (PubChem ).

- Molecular weight variations : Verify via high-resolution mass spectrometry (HRMS). Reported values include 182.17 (NIST ) and 182.173 (safety sheets ), likely due to isotopic variations.

- Boiling point : Literature cites 465.7 K (~192.5°C) , while safety data lists 314°C at 760 mmHg ; validate using differential scanning calorimetry (DSC).

Advanced: What methodological considerations are critical for assessing its biological activity (e.g., enzyme inhibition)?

Answer:

- Assay design : Use cell-based or enzyme inhibition models (e.g., endothelin receptor studies ).

- Dose optimization : Start with 0.1–100 μM ranges, referencing prior IC₅₀ data from analogs like syringaldehyde .

- Solubility : Dissolve in DMSO (≤0.1% final concentration) or ethanol (freely soluble ).

- Controls : Include positive controls (e.g., gallic acid for antioxidant assays) and vehicle controls .

Advanced: How can analytical methods (e.g., HPLC) be optimized to separate isomers or degradation products?

Answer:

- Column selection : Use C18 reverse-phase columns for polar derivatives.

- Mobile phase : Acetonitrile/water gradients (e.g., 20%→80% over 20 min) with 0.1% formic acid to enhance resolution .

- Detection : UV at 280 nm (aromatic absorption) or diode-array detectors for purity profiling .

- Validation : Include stability studies (e.g., 24-hr room temperature) to identify degradation peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。